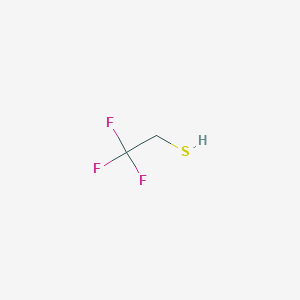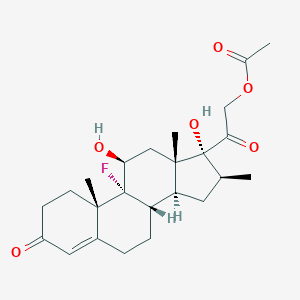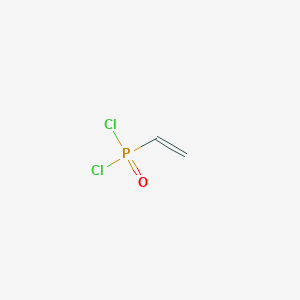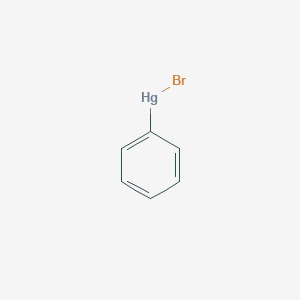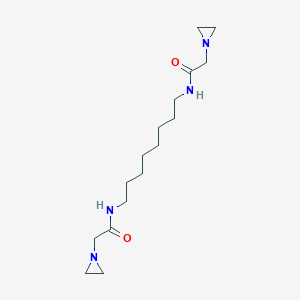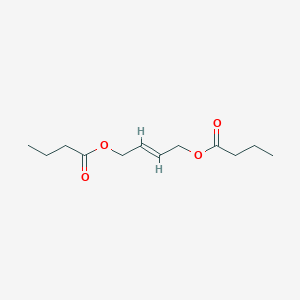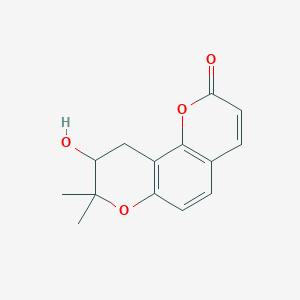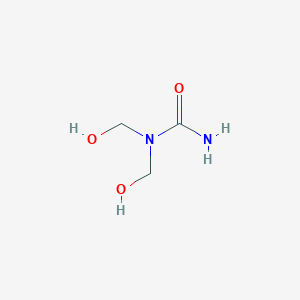
Bis(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydroxymethyl)urea, also known as BHU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHU is a white crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Bis(hydroxymethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. Bis(hydroxymethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Bis(hydroxymethyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, Bis(hydroxymethyl)urea has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce inflammation. In agriculture, Bis(hydroxymethyl)urea has been shown to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of various weeds. In materials science, Bis(hydroxymethyl)urea has been shown to enhance the properties of various materials such as resins and adhesives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(hydroxymethyl)urea in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and manipulate. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one limitation of using Bis(hydroxymethyl)urea in lab experiments is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are many future directions for the study of Bis(hydroxymethyl)urea. In medicine, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as an anticancer agent and in the treatment of Alzheimer's disease. In agriculture, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as a fertilizer and herbicide. In materials science, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea in the synthesis of various materials and as a flame retardant. Overall, Bis(hydroxymethyl)urea is a promising compound that has the potential to make significant contributions in various fields.
Métodos De Síntesis
Bis(hydroxymethyl)urea can be synthesized using various methods, including the reaction of urea with formaldehyde and subsequent hydrolysis to obtain Bis(hydroxymethyl)urea. Another method involves the reaction of formaldehyde with urea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Bis(hydroxymethyl)urea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Bis(hydroxymethyl)urea has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. Bis(hydroxymethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, Bis(hydroxymethyl)urea has been studied for its potential use as a fertilizer due to its ability to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
In materials science, Bis(hydroxymethyl)urea has been studied for its potential use in the synthesis of various materials such as resins and adhesives. Bis(hydroxymethyl)urea has also been studied for its potential use as a flame retardant due to its ability to inhibit the combustion of materials.
Propiedades
Número CAS |
1448-99-3 |
|---|---|
Nombre del producto |
Bis(hydroxymethyl)urea |
Fórmula molecular |
C3H8N2O3 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
Clave InChI |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
SMILES canónico |
C(N(CO)C(=O)N)O |
Otros números CAS |
25155-29-7 |
Sinónimos |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



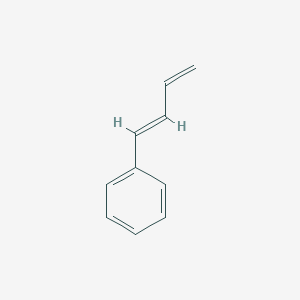
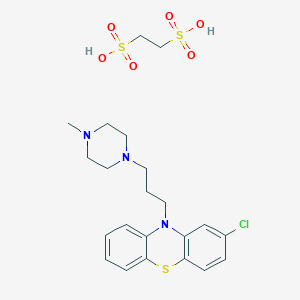
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
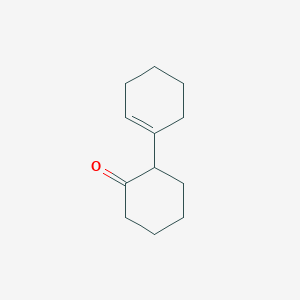
phosphonium bromide](/img/structure/B73364.png)
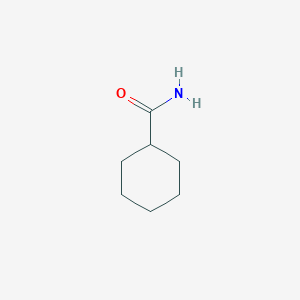
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
